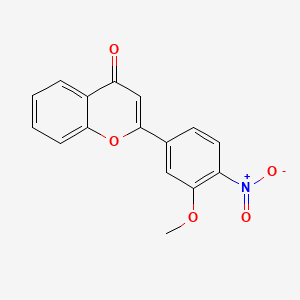

3'-Methoxy-4'-nitroflavone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYZRNAKLZWNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434287 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145370-39-4 | |

| Record name | 3'-Methoxy-4'-nitroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Methoxy-4'-nitroflavone: A Technical Guide to its Aryl Hydrocarbon Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in the fields of toxicology, immunology, and oncology.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a crucial regulator of diverse physiological processes.[1][2] Its involvement in cellular differentiation, immune responses, and the metabolism of both xenobiotics and endogenous compounds has positioned it as a promising therapeutic target.[1][2] Dysregulation of the AhR signaling pathway has been implicated in various pathologies, making the development of specific modulators of AhR activity a key area of research.

This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid identified as a potent antagonist of the Aryl Hydrocarbon Receptor. We will delve into its mechanism of action, present key experimental data, and provide detailed protocols for its characterization, offering a comprehensive resource for researchers and drug development professionals working in this domain.

The Canonical AhR Signaling Pathway: A Brief Overview

The canonical AhR signaling pathway is initiated upon the binding of a ligand to the cytosolic AhR, which exists in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1][3] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[1][3] Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][3] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][3] A well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[4]

Figure 1: Canonical AhR Signaling Pathway

This compound: A Potent AhR Antagonist

This compound (MNF) is a synthetic flavonoid that has been characterized as a potent antagonist of the Aryl Hydrocarbon Receptor.[5][6] Its chemical structure, featuring a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring, is crucial for its antagonistic activity.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which MNF exerts its antagonistic effect is through competitive binding to the ligand-binding pocket of the AhR.[5] By occupying the same binding site as AhR agonists like TCDD, MNF prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, and dimerization with ARNT.[5] This ultimately leads to a concentration-dependent inhibition of TCDD-induced gene expression.[5]

Figure 2: Mechanism of MNF Antagonism

Quantitative Analysis of Antagonist Activity

The potency of MNF as an AhR antagonist has been quantified through competitive binding assays. These studies have demonstrated that MNF can effectively displace the high-affinity AhR agonist, [3H]TCDD, from the rat cytosolic Ah receptor.

| Compound | IC50 (nM) | Receptor Source | Reference |

| This compound (MNF) | 2.27 | Rat Cytosolic Ah Receptor | [5] |

Table 1: Competitive Binding Affinity of this compound for the Aryl Hydrocarbon Receptor. The IC50 value represents the concentration of MNF required to inhibit 50% of the specific binding of a radiolabeled agonist to the AhR.

The Dual Nature of MNF: Antagonist with Context-Dependent Agonist Activity

While MNF is primarily characterized as a potent AhR antagonist, it is crucial for researchers to be aware of its potential for weak, context-dependent agonist activity.[4][7] Studies have shown that under certain conditions, particularly at higher concentrations and depending on the specific target gene and cell type, MNF can induce the expression of some AhR-regulated genes, such as CYP1A1.[4] This phenomenon highlights the complexity of ligand-receptor interactions and underscores the importance of thorough characterization of any potential AhR modulator across multiple endpoints and experimental systems. The ability of MNF to act as an antagonist or a weak agonist may be influenced by the promoter context of a particular gene.[4]

Experimental Protocols for Characterizing MNF Activity

To rigorously assess the AhR antagonist activity of this compound, a combination of in vitro assays is recommended. The following section provides detailed, step-by-step methodologies for key experiments.

AhR-Dependent Luciferase Reporter Gene Assay

This assay provides a quantitative measure of a compound's ability to induce or inhibit AhR-mediated gene transcription. It utilizes a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of DREs.

Materials:

-

Human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cells

-

DRE-luciferase reporter plasmid

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound (MNF) stock solution (in DMSO)

-

TCDD stock solution (in DMSO) as a positive control agonist

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in fresh culture medium.

-

Determine cell density and seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of MNF and TCDD in culture medium. The final DMSO concentration should not exceed 0.1%.

-

For antagonist assays, pre-incubate cells with varying concentrations of MNF for 1 hour.

-

Add a fixed, sub-maximal concentration of TCDD (e.g., 1 nM) to the MNF-treated wells.

-

Include appropriate controls: vehicle (DMSO), TCDD alone, and MNF alone.

-

Incubate the plate for 6 to 24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL).

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average relative light units (RLU) of the vehicle control from all other values.

-

Calculate the fold induction relative to the vehicle control.

-

For antagonist activity, plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of MNF to determine the IC50 value.

-

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Materials:

-

Cytosolic extracts from cells or tissues expressing AhR (e.g., rat liver cytosol)

-

Radiolabeled AhR agonist (e.g., [3H]TCDD)

-

Unlabeled MNF stock solution (in DMSO)

-

Assay buffer (e.g., MENG buffer: 25 mM MOPS, 2 mM EDTA, 0.02% NaN3, 10% glycerol, pH 7.4)

-

Charcoal-dextran solution

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Incubation:

-

In a microcentrifuge tube, combine the cytosolic extract, a fixed concentration of [3H]TCDD, and varying concentrations of unlabeled MNF.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold charcoal-dextran solution to each tube to adsorb the unbound radioligand.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and mix.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of MNF.

-

Determine the IC50 value, which is the concentration of MNF that inhibits 50% of the specific binding of [3H]TCDD.

-

Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 Gene Expression

This assay measures the effect of MNF on the mRNA levels of the AhR target gene, CYP1A1, providing insights into its impact on endogenous gene regulation.

Materials:

-

Cell line of interest (e.g., MCF-7, HepG2)

-

MNF and TCDD stock solutions (in DMSO)

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Protocol:

-

Cell Treatment and RNA Isolation:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat cells with vehicle, TCDD, MNF, or a combination of MNF and TCDD for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA isolation kit, following the manufacturer's protocol.

-

-

Reverse Transcription:

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and primers for CYP1A1 and the housekeeping gene in a qPCR plate.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

-

Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

-

Conclusion and Future Directions

This compound stands out as a potent and well-characterized antagonist of the Aryl Hydrocarbon Receptor. Its primary mechanism of action through competitive binding makes it a valuable tool for dissecting the physiological and pathological roles of the AhR. However, the observation of its context-dependent weak agonist activity serves as a critical reminder of the complexities of ligand-receptor interactions and the necessity for comprehensive experimental validation.

For researchers in drug development, MNF and its analogs represent a promising scaffold for the design of novel therapeutics targeting AhR-mediated pathways in diseases such as cancer and autoimmune disorders. Future research should focus on elucidating the precise structural determinants that govern the switch between antagonist and agonist activity, which will be instrumental in the development of more selective and potent AhR modulators with improved therapeutic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of MNF and other novel AhR ligands.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3'-Methoxy-4'-nitroflavone

An In-Depth Technical Guide to the Biological Activity of 3'-Methoxy-4'-nitroflavone

Abstract

Flavonoids represent a vast and structurally diverse class of natural and synthetic compounds with a wide array of biological activities. Among the synthetic derivatives, this compound (3'M4'NF) has emerged as a significant chemical probe due to its potent and complex interaction with the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental xenobiotics. This technical guide provides a comprehensive analysis of the biological activity of 3'M4'NF, moving beyond a simple catalog of effects to explore the mechanistic underpinnings of its actions. We will dissect its role as a potent AhR antagonist, its context-dependent partial agonist activities, the resulting implications for chemoprevention and toxicology, and the evidence for AhR-independent mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important research compound.

The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Xenobiotic Response

To appreciate the , one must first understand its primary molecular target: the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90).

Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or the pro-carcinogen benzo[a]pyrene (B[a]P), the AhR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[1] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.

References

An In-depth Technical Guide to 3'-Methoxy-4'-nitroflavone: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxy-4'-nitroflavone is a synthetic derivative of the flavone backbone, a class of naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectral characterization, and a thorough examination of its biological significance, particularly as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 145370-39-4 | [1][2] |

| Molecular Formula | C₁₆H₁₁NO₅ | [3] |

| Molecular Weight | 297.26 g/mol | [3] |

| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | |

| Synonyms | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one, MNF | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | >203°C (decomposition) | |

| Solubility | Soluble in DMSO and Methanol (with heating) | |

| Topological Polar Surface Area | 81.4 Ų |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. This approach is a well-established and versatile method for the preparation of various flavone derivatives.[4][5]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).[5]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. The precipitated yellow solid, the chalcone intermediate, is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Oxidative Cyclization

-

Reaction Setup: Dissolve the dried chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (or another suitable base) followed by the dropwise addition of hydrogen peroxide (H₂O₂) (excess).[1]

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC to determine its completion.

-

Purification: After cooling to room temperature, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield pure this compound.[6]

Spectral Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the A-ring of the chromen-4-one core will typically appear as multiplets. The protons on the B-ring (the 3-methoxy-4-nitrophenyl group) will show a characteristic substitution pattern.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.9-4.1 ppm.

-

Flavone C3-H: A singlet for the proton at the C3 position of the flavone core is expected around δ 6.5-7.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The carbonyl carbon (C4) of the chromen-4-one ring is expected to resonate at approximately δ 175-180 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 110-160 ppm will correspond to the aromatic carbons of the A and B rings.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

FT-IR Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of the carbonyl group of the flavone will be observed around 1630-1660 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.

-

NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will be present around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretch: C-O stretching bands for the ether linkage will be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 297.26).

-

Fragmentation Pattern: Common fragmentation patterns for flavones include retro-Diels-Alder (rDA) reactions of the C-ring, leading to characteristic fragment ions. The presence of the nitro and methoxy groups will also influence the fragmentation pathways.[9]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity as a modulator of the Aryl Hydrocarbon Receptor (AhR).[10][11] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1), cell proliferation, and immune responses.[12][13]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Initially identified as an AhR antagonist, this compound has been shown to inhibit the activity of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[14] It achieves this by competing for binding to the AhR, thereby preventing the translocation of the receptor to the nucleus and the subsequent transcription of target genes.

However, further research has revealed a more complex, context-dependent role for this compound.[10][11] In some cellular systems and at certain concentrations, this compound can act as a partial agonist, weakly activating the AhR and inducing the expression of some target genes, such as CYP1A1.[10] This dual agonist/antagonist activity makes it a valuable tool for dissecting the intricacies of AhR signaling and for the development of selective AhR modulators (SAhRMs) with potential therapeutic applications in immunology and oncology.

Safety and Handling

As a nitro-substituted aromatic compound, this compound should be handled with appropriate caution in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general safety precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and biologically active flavone derivative that serves as a valuable chemical probe for studying the Aryl Hydrocarbon Receptor signaling pathway. Its interesting dual-activity profile as both an antagonist and a partial agonist warrants further investigation into its potential therapeutic applications. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the chemical biology and pharmacological potential of this intriguing molecule.

References

- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]

- 4. iiste.org [iiste.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3'-Methoxy-4'-nitroflavone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key methodologies associated with 3'-Methoxy-4'-nitroflavone. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological application of this potent aryl hydrocarbon receptor (AhR) antagonist. This document delves into the seminal research that first identified its biological activity, provides a detailed, plausible synthesis protocol based on established organic chemistry principles, and outlines its mechanism of action. Furthermore, it includes essential physicochemical and spectroscopic data for its characterization and discusses its significance as a tool in toxicological and pharmacological research.

Introduction: The Emergence of a Potent Aryl Hydrocarbon Receptor Antagonist

Flavones, a class of flavonoids, are naturally occurring compounds that have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] The core structure of flavones, 2-phenylchromen-4-one, has been a scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Within this vast family of compounds, this compound (Figure 1) has emerged as a significant synthetic flavone, primarily recognized for its potent and specific antagonism of the aryl hydrocarbon receptor (AhR).

The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a battery of genes, including the cytochrome P450 enzyme, CYP1A1.[3] The discovery of molecules that can modulate the AhR signaling pathway is of paramount importance for both toxicological studies and the development of potential therapeutic agents.

This guide will trace the scientific journey of this compound, from its initial synthesis and characterization to its establishment as a valuable tool for investigating AhR-mediated biological processes.

Discovery and Historical Context

The pivotal moment in the scientific history of this compound came in 1995 with the publication by Lu et al. in Archives of Biochemistry and Biophysics.[2] This seminal work identified this compound as a "pure" aryl hydrocarbon receptor antagonist. The study systematically investigated the competitive binding of a series of substituted flavones to the rat cytosolic Ah receptor. Among the compounds tested, this compound exhibited a remarkably high binding affinity, with a reported IC50 value of 2.27 nM.[2] This high affinity, coupled with its antagonistic activity, distinguished it from other flavones that were either agonists or had significantly lower binding affinities.

The research by Lu et al. was instrumental in establishing this compound as a standard tool for researchers studying the AhR pathway. Its ability to competitively inhibit the binding of potent agonists like TCDD allowed for the dissection of AhR-dependent and -independent mechanisms of toxicity and cellular responses.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | [4] |

| Molecular Formula | C₁₆H₁₁NO₅ | [5] |

| Molecular Weight | 297.26 g/mol | [5] |

| CAS Number | 145370-39-4 | [4] |

| Appearance | Off-White to Light Yellow Solid | [5] |

| Melting Point | >203°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [5] |

Synthesis of this compound: A Detailed Protocol

While the original synthesis by Lu et al. is a cornerstone, this section provides a detailed, two-step experimental protocol for the synthesis of this compound, based on well-established and reliable methods in flavonoid chemistry: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.

Step 1: Synthesis of 2'-Hydroxy-3-methoxy-4-nitrochalcone (Chalcone Intermediate)

This step involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde.

Materials:

-

2'-Hydroxyacetophenone

-

3-Methoxy-4-nitrobenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and slowly add a 50% aqueous solution of potassium hydroxide dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

A yellow precipitate of 2'-Hydroxy-3-methoxy-4-nitrochalcone will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to this compound

The synthesized chalcone is then cyclized to the final flavone product using an oxidative agent, such as iodine in dimethyl sulfoxide (DMSO).

Materials:

-

2'-Hydroxy-3-methoxy-4-nitrochalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the purified 2'-Hydroxy-3-methoxy-4-nitrochalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected characteristic spectral data.

| Technique | Expected Data |

| ¹H NMR | Expected signals for aromatic protons on the flavone backbone and the substituted phenyl ring, as well as a singlet for the methoxy group protons. The specific chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Expected signals for the carbonyl carbon, olefinic carbons of the pyrone ring, and all aromatic carbons. The carbon attached to the methoxy group would appear at a characteristic downfield shift. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O (ketone) stretch of the flavone, C=C stretching of the aromatic rings, C-O-C stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 297.26 g/mol would be expected, along with characteristic fragmentation patterns. |

Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

This compound exerts its primary biological effect by acting as a competitive antagonist of the aryl hydrocarbon receptor.[2] The mechanism of its action can be summarized as follows:

-

Competitive Binding: this compound binds to the ligand-binding pocket of the cytosolic AhR with high affinity.[2] This binding is competitive, meaning it prevents the binding of AhR agonists such as TCDD.

-

Inhibition of Nuclear Translocation: By occupying the ligand-binding site, this compound prevents the conformational changes in the AhR that are necessary for its translocation from the cytoplasm to the nucleus.

-

Prevention of DRE Binding: As the AhR fails to translocate to the nucleus, it cannot form a heterodimer with ARNT. Consequently, the AhR-ARNT complex cannot bind to DREs in the promoter regions of target genes.

-

Suppression of Gene Transcription: The ultimate result is the suppression of the transcriptional activation of AhR-responsive genes, such as CYP1A1.[3]

It is important to note that some studies suggest that under certain conditions and at high concentrations, this compound may exhibit weak partial agonist activity.[3] This highlights the context-dependent nature of its interaction with the AhR signaling pathway.

Caption: Mechanism of AhR antagonism by this compound.

Applications in Research and Drug Development

The potent and specific AhR antagonist activity of this compound has made it an invaluable tool in several areas of research:

-

Toxicology: It is widely used to determine whether the toxic effects of environmental chemicals are mediated through the AhR pathway. By co-administering a suspected toxicant with this compound, researchers can assess if the antagonistic action mitigates the toxic response.

-

Cancer Research: The AhR has been implicated in the development and progression of certain cancers. This compound is used to investigate the role of AhR signaling in cancer cell proliferation, apoptosis, and metastasis.[6]

-

Immunology: The AhR is known to play a role in immune regulation. This compound is employed to study the involvement of the AhR in immune cell differentiation and function.

-

Drug Discovery: As an AhR antagonist, this compound serves as a lead compound for the development of more potent and selective AhR modulators with potential therapeutic applications in areas such as cancer and inflammatory diseases.

Conclusion

Since its definitive characterization as a potent aryl hydrocarbon receptor antagonist in 1995, this compound has become an indispensable chemical probe in the fields of toxicology, pharmacology, and molecular biology. Its ability to specifically block the AhR signaling pathway has provided researchers with a powerful tool to elucidate the complex roles of this receptor in health and disease. This technical guide has provided a comprehensive overview of its discovery, a detailed synthesis protocol, and an explanation of its mechanism of action, underscoring its continued importance in scientific research and its potential as a scaffold for the development of future therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 3'-Methoxy-4'-nitroflavone: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Novel Modulator of the Aryl Hydrocarbon Receptor Pathway

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in nature, have long been a focal point of pharmacological research due to their broad spectrum of biological activities. Within this vast family, synthetic derivatives offer the potential for enhanced potency and target specificity. This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (3M4NF), a synthetic flavone that has emerged as a potent modulator of the aryl hydrocarbon receptor (AhR) signaling pathway. While initially characterized as a pure AhR antagonist, accumulating evidence suggests a more nuanced role, with context-dependent partial agonist activities that open up intriguing therapeutic possibilities.[1][2]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of 3M4NF's mechanism of action, preclinical evidence for its therapeutic applications, and practical guidance on its synthesis and experimental evaluation. By synthesizing the current scientific literature, we aim to provide a solid foundation for future investigations into the clinical utility of this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Name | 2-(3-methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [3] |

| Synonyms | This compound, MNF | [3] |

| Molecular Formula | C₁₆H₁₁NO₅ | [3] |

| Molecular Weight | 297.26 g/mol | [4] |

| Appearance | Off-White to Light Yellow Solid | [5] |

| Melting Point | >203°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol (with heating) | [5] |

Synthesis of this compound

The synthesis of this compound, like many flavones, can be achieved through a multi-step process, typically involving the formation of a chalcone intermediate followed by oxidative cyclization. While a specific, detailed protocol for 3M4NF is not extensively published, a general and reliable synthetic strategy can be extrapolated from established methods for analogous flavones.[6][7]

Conceptual Synthetic Workflow

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Chalcone Intermediate (1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-50% w/v), to the stirred solution at room temperature. The reaction mixture will typically develop a deep color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to this compound

-

Reaction Setup: Dissolve the purified chalcone intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

-

Oxidizing Agent: Add a catalytic amount of an oxidizing agent, such as iodine (I₂), to the solution.

-

Heating: Heat the reaction mixture at reflux for several hours.

-

Reaction Monitoring: Monitor the disappearance of the chalcone and the formation of the flavone by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude this compound.

-

Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel followed by recrystallization.

Mechanism of Action: A Complex Interplay with the Aryl Hydrocarbon Receptor

The primary molecular target of this compound is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses.[1]

AhR Signaling Pathway and the Role of 3M4NF

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic action of this compound (3M4NF).

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90) and the AhR-interacting protein (AIP). Upon binding of an agonist, such as the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]

This compound primarily functions as a competitive antagonist of the AhR.[2] It binds to the receptor but fails to induce the full conformational changes required for efficient nuclear translocation and transcriptional activation. By occupying the ligand-binding pocket, 3M4NF effectively blocks the binding of AhR agonists like TCDD, thereby inhibiting the downstream signaling cascade.[2]

However, it is crucial to note that the action of 3M4NF is not always purely antagonistic. Some studies have reported weak or partial agonist activity, particularly at higher concentrations or in specific cellular contexts.[1][8] This suggests that 3M4NF may induce a suboptimal conformational change in the AhR that allows for a low level of nuclear translocation and gene transcription. This dual activity is a critical consideration for its therapeutic development.

Potential Therapeutic Applications

The ability of this compound to modulate the AhR pathway underpins its potential in several therapeutic areas, most notably in oncology.

Oncology: A Targeted Approach to Cancer Therapy

The AhR is increasingly recognized as a significant player in tumorigenesis, with its role being highly context-dependent. In some cancers, AhR activation promotes proliferation and metastasis, while in others, it can have tumor-suppressive effects.[9] The potential of 3M4NF in cancer therapy lies in its ability to antagonize the pro-tumorigenic effects of AhR activation.

-

Counteracting Environmental Carcinogens: Many environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke and air pollution, are potent AhR agonists and pro-carcinogens. 3M4NF has been shown to attenuate the genotoxicity of benzo[a]pyrene, a well-known PAH, in vivo, suggesting a potential role in cancer chemoprevention.[10]

-

Modulating Apoptosis: The AhR agonist TCDD has been shown to protect certain cancer cells from apoptosis (programmed cell death). Studies have demonstrated that 3M4NF can attenuate this TCDD-dependent inhibition of apoptosis, thereby sensitizing cancer cells to cell death signals.[11]

-

Inhibition of Cell Proliferation: In some cancer cell lines, 3M4NF has been shown to induce AhR-dependent cell proliferation.[8] This seemingly contradictory effect underscores the complexity of AhR signaling and highlights the need for careful evaluation of 3M4NF's effects in specific cancer types.

Neuroprotection: An Inferred Potential

While direct evidence for the neuroprotective effects of this compound is currently limited, the broader class of flavonoids, including many methoxylated derivatives, has demonstrated significant neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.[12][13]

-

Inhibition of Oxidative Stress: Flavonoids are well-known for their ability to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][13]

-

Modulation of Signaling Pathways: Methoxyflavones have been shown to exert neuroprotective effects by modulating pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[11]

-

Inhibition of Parthanatos: Structurally related methoxyflavones have been identified as inhibitors of parthanatos, a form of programmed cell death involved in neurodegeneration.[6]

Given these precedents, it is plausible that 3M4NF may also possess neuroprotective properties, and this represents a promising avenue for future research.

Anti-inflammatory Effects: Beyond AhR Antagonism

Chronic inflammation is a hallmark of many diseases, and flavonoids are known to possess potent anti-inflammatory properties.[14] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][15] While the AhR itself is a regulator of immune responses, the potential for 3M4NF to exert anti-inflammatory effects independent of its AhR antagonism warrants investigation. The presence of the methoxy group is a structural feature that has been associated with the anti-inflammatory activity of some flavonoids.[14]

Pharmacokinetics and Bioavailability: Considerations for In Vivo Studies

A significant hurdle in the clinical translation of many flavonoids is their poor oral bioavailability.[16] Methoxyflavones, in general, exhibit low aqueous solubility, which can limit their absorption from the gastrointestinal tract.[17]

Pharmacokinetic studies of other methoxyflavones in animal models have revealed that they are often rapidly metabolized through demethylation, sulfation, and glucuronidation, leading to low systemic exposure of the parent compound.[1]

Key Considerations for Preclinical Development:

-

Formulation Strategies: To improve the oral bioavailability of 3M4NF for in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or nanoformulations should be considered to enhance its solubility and dissolution rate.[17]

-

Route of Administration: For initial in vivo proof-of-concept studies, intraperitoneal or intravenous administration may be necessary to bypass the limitations of oral absorption.

-

Metabolite Profiling: It is essential to characterize the metabolic fate of 3M4NF to understand whether its therapeutic effects are attributable to the parent compound or its metabolites.

Experimental Protocols for Evaluating this compound

To facilitate further research into the therapeutic potential of 3M4NF, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro AhR Reporter Gene Assay

This assay is fundamental for characterizing the AhR agonist or antagonist activity of a compound.

-

Cell Culture: Culture a suitable cell line stably transfected with an AhR-responsive reporter gene construct (e.g., a luciferase reporter driven by a DRE-containing promoter).

-

Compound Treatment:

-

Agonist Assay: Treat the cells with varying concentrations of 3M4NF alone.

-

Antagonist Assay: Co-treat the cells with a fixed concentration of a known AhR agonist (e.g., TCDD) and varying concentrations of 3M4NF.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration) and plot the dose-response curves to determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-cancer efficacy of 3M4NF in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one known to have pro-tumorigenic AhR signaling) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.

-

Treatment: Once tumors are established, randomize the mice into treatment groups:

-

Vehicle control

-

3M4NF (administered via a suitable route, e.g., oral gavage or intraperitoneal injection)

-

Positive control (a standard-of-care chemotherapy agent, if applicable)

-

-

Efficacy Assessment: Continue treatment for a predetermined period and monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups to assess the efficacy of 3M4NF.

Future Directions and Concluding Remarks

This compound represents a compelling lead compound for the development of novel therapeutics, particularly in the field of oncology. Its well-defined mechanism of action as an AhR modulator provides a strong rationale for its further investigation. However, several key areas require further exploration to fully realize its clinical potential:

-

Toxicology: A comprehensive toxicological profile of 3M4NF is essential to establish its safety for in vivo and potential clinical use.[18][19][20]

-

Pharmacokinetics: Detailed pharmacokinetic studies are needed to optimize its formulation and dosing regimen for improved bioavailability.

-

Broadening Therapeutic Scope: Investigations into its potential neuroprotective and anti-inflammatory effects are warranted, given the activities of structurally related flavonoids.

-

In Vivo Efficacy: Further in vivo studies in relevant disease models are crucial to validate its therapeutic efficacy.

References

- 1. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]

- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. npaa.in [npaa.in]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Antiinflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

Unveiling the Nuances of Aryl Hydrocarbon Receptor Modulation: A Technical Guide to 3'-Methoxy-4'-nitroflavone as a Weak Agonist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid that exhibits a fascinating dual role as a weak agonist and antagonist of the Aryl Hydrocarbon Receptor (AhR). While initially identified as an AhR antagonist, subsequent research has revealed a more complex interaction, where MNF can elicit a partial agonist response, particularly on endogenous gene targets like Cytochrome P450 1A1 (CYP1A1). This guide will dissect the molecular characteristics of MNF, elucidate the intricacies of its interaction with the AhR signaling pathway, and provide detailed, field-proven protocols for its synthesis and characterization. By presenting a comprehensive understanding of MNF's modulatory activities, we aim to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a tool to probe AhR biology and as a potential scaffold for novel therapeutic agents.

Introduction: The Enigmatic Role of this compound

This compound (MNF) is a member of the flavonoid family, a class of naturally occurring compounds known for their diverse biological activities. However, MNF itself is a synthetic derivative designed to probe the structure-activity relationships of flavonoid interactions with cellular receptors. Its chemical structure, characterized by a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring, confers unique properties that govern its engagement with the Aryl Hydrocarbon Receptor (AhR).

The AhR is a ligand-activated transcription factor that plays a pivotal role in sensing and responding to a wide array of environmental xenobiotics and endogenous molecules.[1] Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The most potent and well-characterized AhR agonist is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Initially, MNF was classified as a potent AhR antagonist, capable of inhibiting TCDD-induced gene expression.[3][4] However, further investigations have unveiled a more nuanced activity profile, demonstrating that MNF can also act as a weak AhR agonist.[5][6] This duality is not uncommon among flavonoids and is often dependent on the specific cellular context, promoter structure of the target gene, and the concentration of the compound.[5][7] Understanding this weak agonism is critical for interpreting experimental results and for the rational design of selective AhR modulators.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 145370-39-4 | [8] |

| Molecular Formula | C₁₆H₁₁NO₅ | [8] |

| Molecular Weight | 297.26 g/mol | [8] |

| Synonyms | MNF, 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [8] |

The Molecular Mechanism: A Tale of Partial Activation

The weak agonist activity of MNF stems from its specific interaction with the ligand-binding pocket of the AhR. While it can bind to the receptor, the conformational changes it induces are distinct from those caused by potent agonists like TCDD. This suboptimal activation leads to a less efficient recruitment of co-activators and a weaker transcriptional response for some target genes.

Interestingly, studies have shown that MNF can induce the expression of the endogenous Cyp1a1 gene, a canonical AhR target, but fails to activate a DRE-driven luciferase reporter gene in the same cells.[5][6] This suggests that the promoter context of a particular gene plays a crucial role in determining the response to a weak agonist. The endogenous Cyp1a1 promoter may possess additional regulatory elements that are more sensitive to the subtle conformational changes induced by MNF, whereas the simplified promoter in a reporter construct may require the robust activation provided by a strong agonist.

The structural basis for this weak agonism is thought to lie in the specific substitutions on the flavonoid B-ring. The presence of a 3'-methoxy group and a 4'-nitro group are key determinants of its high affinity for the AhR.[9] However, these substitutions may also sterically hinder the optimal positioning of the flavonoid within the binding pocket, preventing the full conformational shift required for potent agonism.

Below is a diagram illustrating the canonical AhR signaling pathway and the proposed point of action for a weak agonist like MNF.

Caption: Canonical AhR signaling pathway activated by this compound.

Experimental Protocols: A Guide to Characterization

To thoroughly characterize the activity of MNF as a weak AhR agonist, a series of well-defined experiments are required. This section provides detailed, step-by-step protocols for the synthesis of MNF and for key in vitro assays to assess its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core.[3][5][7][10][11] The general strategy involves the acylation of a 2'-hydroxyacetophenone derivative followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization. For MNF, the starting materials would be 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoyl chloride.

Step 1: Synthesis of 2'-(3-Methoxy-4-nitrobenzoyloxy)acetophenone

-

To a solution of 2'-hydroxyacetophenone (1 equivalent) in dry pyridine, add 3-methoxy-4-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2'-(3-methoxy-4-nitrobenzoyloxy)acetophenone.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)propane-1,3-dione

-

Dissolve the synthesized ester (1 equivalent) in dry pyridine.

-

Add powdered potassium hydroxide (3 equivalents) and stir the mixture at room temperature for 3-4 hours.

-

Pour the reaction mixture into ice-cold 1M HCl to precipitate the dione.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Acid-Catalyzed Cyclization to this compound

-

Dissolve the dione from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated this compound, wash with water, and recrystallize from ethanol to obtain the pure product.

Caption: Synthesis workflow for this compound.

Luciferase Reporter Gene Assay for AhR Agonist Activity

This assay is used to quantify the ability of a compound to activate the AhR and induce gene expression from a reporter construct containing DREs.[1][9][12][13]

Materials:

-

Hepa-1c1c7 or HepG2 cells stably transfected with a DRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

-

This compound (MNF) stock solution in DMSO.

-

TCDD stock solution in DMSO (positive control).

-

DMSO (vehicle control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of MNF and TCDD in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the protein concentration in each well to account for variations in cell number.

-

Plot the dose-response curve and calculate the EC₅₀ value for agonist activity.

Competitive Binding Assay for AhR

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the AhR, providing an indication of its binding affinity.[14][15]

Materials:

-

Rat or mouse liver cytosol (source of AhR).

-

[³H]TCDD (radiolabeled ligand).

-

This compound (MNF) stock solution in DMSO.

-

Unlabeled TCDD (for standard curve).

-

Hydroxylapatite (HAP) slurry.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing liver cytosol, a fixed concentration of [³H]TCDD (e.g., 1 nM), and varying concentrations of MNF or unlabeled TCDD.

-

Incubate the mixture for 2 hours at 4°C to allow binding to reach equilibrium.

-

Add HAP slurry to each tube to separate the receptor-bound ligand from the free ligand.

-

Wash the HAP pellet several times with buffer to remove unbound [³H]TCDD.

-

Elute the bound [³H]TCDD from the HAP pellet with ethanol.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Generate a standard curve using unlabeled TCDD and calculate the IC₅₀ value for MNF, which is the concentration that inhibits 50% of the specific binding of [³H]TCDD.

EROD (Ethoxyresorufin-O-deethylase) Assay for CYP1A1 Activity

This enzymatic assay measures the activity of CYP1A1, a key enzyme induced by AhR activation.[16]

Materials:

-

Hepa-1c1c7 or HepG2 cells.

-

This compound (MNF) stock solution in DMSO.

-

TCDD stock solution in DMSO (positive control).

-

7-Ethoxyresorufin.

-

Resorufin standard.

-

NADPH.

-

Fluorescence plate reader.

Procedure:

-

Treat the cells with varying concentrations of MNF or TCDD for 24 hours.

-

Prepare a reaction mixture containing cell lysate or microsomes, 7-ethoxyresorufin, and NADPH.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding acetonitrile.

-

Measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Generate a standard curve using resorufin to quantify the amount of product formed.

-

Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.

Data Presentation and Interpretation

The following table summarizes the expected outcomes and provides a framework for interpreting the data from the described experiments.

Table 2: Characterization of this compound's AhR Activity

| Assay | Parameter Measured | Expected Result for MNF | Comparison with TCDD | Reference |

| Luciferase Reporter Assay | EC₅₀ for DRE-luciferase induction | High µM to no activity | TCDD: low nM EC₅₀ | [6] |

| Competitive Binding Assay | IC₅₀ for [³H]TCDD displacement | Low nM range | TCDD: low nM IC₅₀ | [16] |

| EROD Assay | EC₅₀ for CYP1A1 activity induction | Mid to high nM range | TCDD: low nM EC₅₀ | [16] |

| Antagonist Assay (co-treatment with TCDD) | IC₅₀ for inhibition of TCDD-induced response | Low nM range | N/A | [17] |

The data clearly illustrates the complex nature of MNF. Its low nM IC₅₀ in the competitive binding assay indicates a high affinity for the AhR, comparable to that of TCDD.[16] However, its weak to non-existent activity in the reporter gene assay, coupled with a more potent induction of endogenous CYP1A1 activity (EROD assay), highlights its partial agonist nature. When co-administered with a strong agonist like TCDD, MNF acts as an antagonist, effectively competing for receptor binding and inhibiting the full agonist response.[17]

Conclusion and Future Directions

This compound serves as an invaluable tool for dissecting the complexities of Aryl Hydrocarbon Receptor signaling. Its characterization as a weak agonist, with context-dependent activities, underscores the importance of employing a multi-faceted experimental approach to understand the pharmacology of AhR modulators. The protocols and data presented in this guide provide a robust framework for researchers to investigate the nuanced interactions of flavonoids and other small molecules with the AhR.

Future research should focus on elucidating the precise structural determinants of weak agonism versus antagonism. High-resolution structural studies of the AhR ligand-binding domain complexed with MNF and other flavonoids would provide invaluable insights. Furthermore, exploring the downstream consequences of weak AhR activation in different cell types and in vivo models will be crucial for understanding the physiological and toxicological implications of such compounds. Ultimately, a deeper understanding of molecules like MNF will pave the way for the development of novel, highly selective AhR modulators for therapeutic applications in areas such as immunology, oncology, and toxicology.

References

- 1. escholarship.org [escholarship.org]

- 2. scilit.com [scilit.com]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. Discovery of flavonoids as potent inhibitors of CYP1A to alleviate cellular inflammation and oxidative stress induced by benzo[a]pyrene-induced high CYP1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. assaygenie.com [assaygenie.com]

- 10. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. A competitive binding assay for 2,3,7,8-tetrachlorodibenzo-p-dioxin and related ligands of the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

in vivo effects of 3'-Methoxy-4'-nitroflavone

An In-Depth Technical Guide to the In Vivo Effects of 3'-Methoxy-4'-nitroflavone

Executive Summary

This compound (3'M4'NF) is a synthetic flavonoid derivative primarily investigated for its potent interaction with the Aryl Hydrocarbon Receptor (AhR). Initially characterized as an AhR antagonist, subsequent research has revealed a more complex, context-dependent activity profile, including partial agonism. This guide provides a comprehensive technical overview of the documented in vivo effects of 3'M4'NF, synthesizing findings from preclinical studies. The core focus is a pivotal in vivo study demonstrating the compound's dual role in modulating the toxicity of the pro-carcinogen benzo[a]pyrene (B[a]P). While 3'M4'NF exhibits a significant chemoprotective effect by reducing B[a]P-induced genotoxicity, it paradoxically enhances systemic toxicity and lethality. This guide elucidates the mechanistic underpinnings of these contradictory effects, rooted in a combination of AhR antagonism and the inhibition of critical metabolic enzymes. We present detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to provide researchers and drug development professionals with a thorough understanding of 3'M4'NF's in vivo pharmacology and toxicology, highlighting key considerations for its potential therapeutic application.

Introduction to this compound (3'M4'NF)

Flavonoids are a diverse class of polyphenolic compounds that are abundant in nature and known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Synthetic modifications to the core flavone structure, such as the addition of methoxy groups, can enhance metabolic stability and bioavailability, making them attractive candidates for drug development.[1][3] this compound (IUPAC Name: 2-(3-methoxy-4-nitrophenyl)chromen-4-one) is a synthetic flavone derivative that has been a subject of study primarily for its ability to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5][6]

The AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing environmental toxins, such as polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene) and dioxins.[7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin responsive elements (DREs), driving the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[7][8] While initially classified as a potent AhR antagonist, the activity of 3'M4'NF is now understood to be more nuanced, exhibiting weak or partial agonism depending on the specific gene promoter and cellular context.[7][8] This complex pharmacology is central to understanding its observed in vivo effects.

The Dichotomous In Vivo Effects on Xenobiotic Toxicity

The most comprehensive in vivo investigation of 3'M4'NF explored its effects on the toxicity of benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant and pro-carcinogen.[9] This research, conducted in C57Bl/6 mice, revealed a striking dichotomy: 3'M4'NF offered protection against B[a]P's genetic damage while simultaneously exacerbating its systemic toxicity.[9][10]

Chemoprotection: Attenuation of B[a]P-Induced Genotoxicity

B[a]P requires metabolic activation by AhR-regulated enzymes, particularly CYP1A1, to be converted into its ultimate carcinogenic form, B[a]P-7,8-dihydrodiol-9,10-epoxide, which forms DNA adducts and causes chromosomal damage.[9] The primary mechanism for 3'M4'NF's protective effect lies in its ability to antagonize the AhR, thereby preventing the induction of these bioactivating enzymes.

An in vivo study demonstrated that co-administration of 3'M4'NF (60 mg/kg, split dose) with B[a]P (150 mg/kg) significantly attenuated the genotoxicity of B[a]P, as measured by a reduction in chromosomal damage (micronuclei) in peripheral blood.[9][10] Intriguingly, this protective effect was also observed in AhR null allele mice, indicating that AhR-independent mechanisms also contribute to its protective action.[9][10]

Toxicological Enhancement: Potentiation of B[a]P-Induced Systemic Toxicity

Contrary to its protective effect against genotoxicity, the same study found that 3'M4'NF enhanced other toxic effects of B[a]P, including lethality and histological damage.[9][10] This paradoxical outcome is likely due to the inhibition of both basal and induced CYP1A1/2 activities by 3'M4'NF.[9] While high levels of CYP1A1 activity are responsible for bioactivating B[a]P to its genotoxic form, basal levels of these enzymes are also crucial for its detoxification and clearance. By inhibiting these enzymes, 3'M4'NF may impair the overall detoxification of B[a]P, leading to higher systemic exposure and potentiation of its non-genotoxic effects.

Table 1: Summary of Key In Vivo Findings for 3'M4'NF

| Parameter | Description |

|---|---|

| Animal Model | Wild-type C57Bl/6 male mice and Ahr null allele mice.[9] |

| Test Compound | This compound (3'M4'NF). |

| Toxin | Benzo[a]pyrene (B[a]P).[9] |

| Dosing Regimen | B[a]P (150 mg/kg); 3'M4'NF (60 mg/kg, delivered as a split dose).[9][10] |

| Primary Endpoints | Chromosomal damage (micronucleus assay), histology, and lethality.[9] |

| Key Finding 1 (Protection) | 3'M4'NF significantly attenuated B[a]P-induced genotoxicity (micronuclei formation) in both wild-type and Ahr null mice.[9][10] |

| Key Finding 2 (Toxicity) | 3'M4'NF enhanced B[a]P-induced lethality and other histological signs of toxicity.[9][10] |